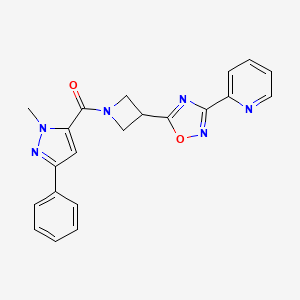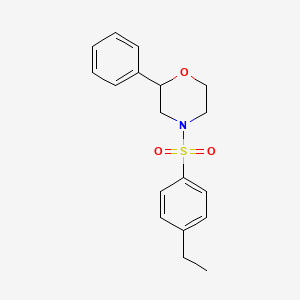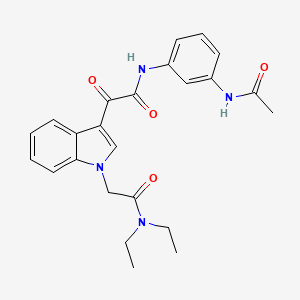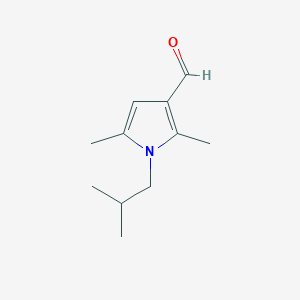
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Below are summarized findings from similar compounds that might offer indirect insights into the query compound's characteristics:
Synthesis Analysis
Synthesis of related compounds typically involves multi-step reactions, including condensation, cyclization, and functional group transformations, indicating a complex synthetic route that could be applicable to the query compound (Cao et al., 2010).
Molecular Structure Analysis
Structural determinations are often performed using X-ray crystallography, NMR spectroscopy, and mass spectrometry, revealing detailed molecular geometries and confirming the identities of synthesized compounds (Gumus et al., 2018).
Chemical Reactions and Properties
The reactivity of similar compounds can involve interactions with various reagents to introduce or modify functional groups, indicating a versatile chemistry that could be expected for the query compound. These reactions often lead to the formation of novel heterocyclic structures with significant biological activities (Rai et al., 2009).
Physical Properties Analysis
The physical properties such as melting points, solubility, and crystallinity are crucial for understanding the compound's behavior in different environments. These properties are typically influenced by the compound's molecular structure and functional groups (Dhonnar et al., 2021).
Chemical Properties Analysis
Chemical properties, including reactivity towards various chemical agents and stability under different conditions, can be inferred from studies on similar compounds. These studies often explore the mechanisms of chemical reactions and the influence of molecular structure on reactivity (Attaby et al., 2006).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds similar to (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone have been studied for their antimicrobial properties. Kumar et al. (2012) synthesized a series of compounds that showed good antimicrobial activity, with some compounds containing a methoxy group displaying high antimicrobial activity (Kumar et al., 2012). Similarly, Sreeramulu and Ashokgajapathiraju (2014) reported the synthesis of novel indol compounds containing 2-azitidinones and 1,3,4 oxadiazoles, which also exhibited antimicrobial activity (Sreeramulu & Ashokgajapathiraju, 2014).
Structural Studies
The structural analysis of similar compounds has been a focus of research. Swamy et al. (2013) studied the structures of isomorphous methyl- and chloro-substituted small heterocyclic analogues, providing insight into the characteristics of these compounds (Swamy et al., 2013). Cao et al. (2010) synthesized and characterized the structure of a related compound, (5-Methyl-3-phenyl-1H-pyrazol-1-yl)-[5-(p-tolylamino)-2H-1,2,3-triazol-4-yl]methanone (Cao et al., 2010).
Synthesis and Biological Activity
The synthesis of biologically active derivatives of pyrazoles has been extensively researched. Swarnkar et al. (2014) used microwave-assisted synthesis to create biologically active pyrazole derivatives, highlighting a modern approach to compound synthesis (Swarnkar, Ameta, & Vyas, 2014). Katariya et al. (2021) synthesized novel 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, showcasing the multifaceted applications of these compounds (Katariya, Vennapu, & Shah, 2021).
Mecanismo De Acción
Target of action
Pyrazoles, one of the core structures in this compound, are known to interact with a variety of biological targets. They have been found to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . The specific target would depend on the exact structure and functional groups present in the compound.
Biochemical pathways
Again, the affected pathways would depend on the specific target and mode of action of the compound. Pyrazoles can potentially affect a wide range of biochemical pathways due to their diverse biological activities .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. Given the diverse biological activities of pyrazoles, the effects could potentially be quite varied .
Propiedades
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O2/c1-26-18(11-17(24-26)14-7-3-2-4-8-14)21(28)27-12-15(13-27)20-23-19(25-29-20)16-9-5-6-10-22-16/h2-11,15H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDIAHQZCHINKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)C4=NC(=NO4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Amino-3-[(1-methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B2493681.png)
![3-(4-Methoxyphenoxy)-1-[2-benzylbenzimidazolyl]propan-2-ol](/img/structure/B2493683.png)




![2-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2493691.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2493692.png)


